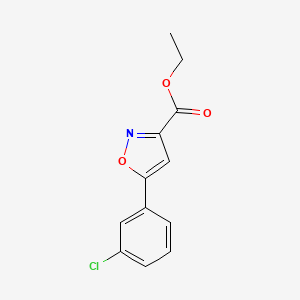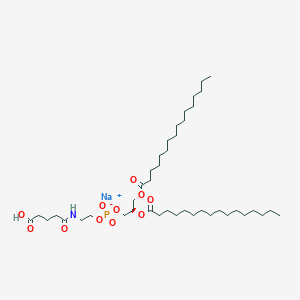
4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-ABP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester acts as an inhibitor of several enzymes, including cathepsin B, cathepsin L, and beta-secretase. These enzymes are involved in the growth and proliferation of cancer cells and the formation of amyloid-beta peptides in Alzheimer's disease. By inhibiting these enzymes, 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can prevent the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to reduce the levels of amyloid-beta peptides in the brain, which can prevent the formation of plaques that are associated with Alzheimer's disease. Additionally, 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting others. This can reduce the risk of side effects and increase the efficacy of the compound. However, one limitation of 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is its potential use in combination with other compounds for synergistic effects. Additionally, further studies are needed to investigate the optimal dosage and administration of 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester for therapeutic applications. Finally, research on the pharmacokinetics and pharmacodynamics of 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can provide valuable insights into its efficacy and safety.
In conclusion, 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a promising compound with potential therapeutic applications in the treatment of cancer and Alzheimer's disease. Its specificity for certain enzymes and low toxicity in normal cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, optimal dosage and administration, and potential side effects.
Scientific Research Applications
4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and Alzheimer's disease. It has been found to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
tert-butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLCXRHUMKRDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678274 | |
| Record name | tert-Butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
669068-74-0 | |
| Record name | tert-Butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate](/img/structure/B1504371.png)
![16:0-d31-18:1 PS, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-[phospho-L-serine] (sodium salt), chloroform](/img/structure/B1504372.png)

![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate](/img/structure/B1504376.png)

![azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[(4R)-2,3,5,6-tetrahydroxy-4-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]ethyl phosphate](/img/structure/B1504381.png)
![2-azaniumylethyl (2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1504383.png)
![Ethyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1504386.png)

![N-{(2S,3R,4E)-1-[(beta-D-glycero-Hexopyranosyl)oxy]-3-hydroxyoctadec-4-en-2-yl}octanamide](/img/structure/B1504392.png)
![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504393.png)

![1-Iodo-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B1504397.png)
